An In-Depth Technical Guide to 5-Bromo-2-methoxypyridine
An In-Depth Technical Guide to 5-Bromo-2-methoxypyridine
CAS Number: 13472-85-0
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyridine, a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analysis, and applications.
Core Properties and Safety Information
5-Bromo-2-methoxypyridine is a light yellow liquid at room temperature.[1] It is a key intermediate in the synthesis of a variety of complex organic molecules.[1] Below is a summary of its key physical, chemical, and safety data.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 13472-85-0 | [1] |
| Molecular Formula | C6H6BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| Density | 1.453 g/cm³ | [1] |
| Boiling Point | 80 °C at 12 mmHg | [1] |
| Flash Point | 96 °C | [1] |
| Refractive Index | 1.554 - 1.556 | [1] |
| Purity | ≥99.0% | [1] |
Safety and Handling
| Hazard Information | Details | Reference |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |
| Signal Word | Warning | [2] |
| Storage | Store in a cool, well-ventilated place. | [1] |
Applications in Research and Development
5-Bromo-2-methoxypyridine serves as a critical starting material and intermediate in several areas of chemical synthesis.
Pharmaceutical and Agrochemical Synthesis
The bromine atom at the 5-position and the methoxy (B1213986) group at the 2-position of the pyridine (B92270) ring provide a unique combination of reactivity, making it a valuable precursor for a range of target molecules.[1] The bromine substituent is particularly useful for engaging in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[1] This reactivity is leveraged in the synthesis of:
-
Pharmaceuticals: It is a key intermediate in the development of novel drug candidates.[1] Notably, it is used as a ligand for central nicotinic acetylcholine (B1216132) receptors and as a precursor in the synthesis of anti-HIV integrase inhibitors.[1]
-
Agrochemicals: Its structural motifs are incorporated into new pesticides and herbicides.[3]
Material Science
The pyridine backbone of 5-Bromo-2-methoxypyridine is incorporated into advanced polymers to enhance their properties, such as thermal stability.[3][4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 5-Bromo-2-methoxypyridine.
Synthesis of 5-Bromo-2-methoxypyridine
A common method for the synthesis of 5-Bromo-2-methoxypyridine involves the reaction of 2,5-dibromopyridine (B19318) with sodium methoxide (B1231860) in methanol (B129727).[5]
Materials:
-
2,5-dibromopyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,5-dibromopyridine (5.5 g, 23.2 mmol) and sodium methoxide (3.76 g, 69.6 mmol) in methanol (60 mL) in a sealed reaction vessel.[5]
-
Heat the reaction mixture to 70 °C and maintain for 42 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Dilute the reaction mixture with water (50 mL).[5]
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).[5]
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]
Purification Protocols
Fractional Distillation (General Procedure): Crude 5-Bromo-2-methoxypyridine can be purified by vacuum distillation.[6]
-
Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Place the crude product in the distillation flask with a stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 12 mmHg).
-
Gradually heat the distillation flask while stirring.
-
Collect the fraction that distills at the boiling point of 5-Bromo-2-methoxypyridine (80 °C at 12 mmHg).[1]
Column Chromatography (General Procedure): For higher purity, column chromatography can be employed.
-
Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[7]
-
Dissolve the crude product in a minimal amount of the initial, less polar eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol): GC-MS is a powerful technique for assessing the purity and confirming the identity of 5-Bromo-2-methoxypyridine.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound.
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The expected chemical shifts and coupling patterns should be consistent with the structure of 5-Bromo-2-methoxypyridine.
Signaling Pathways and Reaction Mechanisms
As a ligand for nicotinic acetylcholine receptors (nAChRs), 5-Bromo-2-methoxypyridine and its derivatives are relevant to the nAChR signaling pathway.[1] Activation of nAChRs can trigger various downstream signaling cascades.[7][8]
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
The utility of 5-Bromo-2-methoxypyridine in synthesis is exemplified by the Suzuki-Miyaura cross-coupling reaction.
References
- 1. vlab.amrita.edu [vlab.amrita.edu]
- 2. Purification [chem.rochester.edu]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. longdom.org [longdom.org]
- 6. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
